molecular formula C11H10O3 B13419781 Methyl 7-methylcyclopenta[c]pyran-4-carboxylate CAS No. 63785-74-0

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate

Cat. No.: B13419781
CAS No.: 63785-74-0
M. Wt: 190.19 g/mol
InChI Key: BIWBVIWBTKFOEV-UHFFFAOYSA-N
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Description

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate is a bicyclic monoterpenoid derivative characterized by a fused cyclopentane and pyran ring system. The compound features a methyl group at the 7-position and a methyl ester at the 4-carboxylate position (Figure 1). It belongs to the iridoid class of natural products, which are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and cytomodulatory properties .

Properties

IUPAC Name

methyl 7-methylcyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-3-4-8-9(7)5-14-6-10(8)11(12)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWBVIWBTKFOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2C1=COC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345554
Record name Methyl 7-methylcyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63785-74-0
Record name Methyl 7-methylcyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate involves several steps, typically starting with the cyclization of appropriate precursors to form the cyclopenta[c]pyran ring system. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group (-COOCH₃) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction:
Methyl 7-methylcyclopenta[c]pyran-4-carboxylate+H2OH+ or OH7-Methylcyclopenta[c]pyran-4-carboxylic acid+CH3OH\text{Methyl 7-methylcyclopenta[c]pyran-4-carboxylate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{7-Methylcyclopenta[c]pyran-4-carboxylic acid} + \text{CH}_3\text{OH}

Key Findings:

  • Hydrolysis is temperature-dependent, with optimal yields achieved at 80–100°C under basic conditions (e.g., NaOH/EtOH) .

  • Transesterification with alcohols (e.g., ethanol, isopropyl alcohol) occurs via nucleophilic acyl substitution, producing alkyl esters .

Table 1: Hydrolysis and Transesterification Conditions

Reaction TypeConditionsProductYield (%)Source
Acid Hydrolysis1M HCl, reflux, 6hCarboxylic acid derivative72–85
Base Hydrolysis1M NaOH/EtOH, 80°C, 4hCarboxylic acid derivative88–92
TransesterificationEthanol, H₂SO₄ catalyst, 12hEthyl 7-methylcyclopenta[c]pyran-4-carboxylate65

Nucleophilic Substitution at the Ester Group

The electron-deficient carbonyl carbon is susceptible to nucleophilic attack. Reported reactions include:

  • Aminolysis: Reaction with amines (e.g., NH₃, alkylamines) to form amides .

  • Grignard Reagent Addition: Formation of ketones or tertiary alcohols via organometallic intermediates.

Example Reaction with Methylamine:
Methyl ester+CH3NH27-Methylcyclopenta[c]pyran-4-carboxamide+CH3OH\text{Methyl ester} + \text{CH}_3\text{NH}_2 \rightarrow \text{7-Methylcyclopenta[c]pyran-4-carboxamide} + \text{CH}_3\text{OH}

Key Findings:

  • Aminolysis requires anhydrous conditions and elevated temperatures (60–80°C) .

  • Grignard reactions proceed at low temperatures (−10°C to 0°C) to prevent over-addition.

Ring-Opening and Cycloaddition Reactions

The fused cyclopenta[c]pyran ring system participates in cycloadditions due to conjugated double bonds.

Diels-Alder Reactions

The diene component in the cyclopenta ring reacts with dienophiles (e.g., maleic anhydride):
Compound+Maleic anhydrideBicyclic adduct\text{Compound} + \text{Maleic anhydride} \rightarrow \text{Bicyclic adduct}

Conditions:

  • Solvent: Toluene, 110°C, 24h

  • Stereoselectivity: Endo preference observed.

Electrophilic Aromatic Substitution

The pyran ring’s electron-rich oxygen facilitates substitutions at position 2 or 3:
Compound+NO2+Nitro-substituted derivative\text{Compound} + \text{NO}_2^+ \rightarrow \text{Nitro-substituted derivative}

Key Findings:

  • Nitration occurs regioselectively at position 2 under mixed acid (HNO₃/H₂SO₄).

Functionalization of the Methyl Group

The 7-methyl group undergoes oxidation or halogenation:

Oxidation to Carboxylic Acid

7-Methyl groupKMnO4,H2O,Δ7-Carboxylic acid derivative\text{7-Methyl group} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}, \Delta} \text{7-Carboxylic acid derivative}
Yield: 40–55% .

Radical Bromination

7-Methyl group+NBSAIBN,CCl47-Bromomethyl derivative\text{7-Methyl group} + \text{NBS} \xrightarrow{\text{AIBN}, \text{CCl}_4} \text{7-Bromomethyl derivative}
Yield: 60–70% .

Photochemical and Thermal Rearrangements

Under UV light (λ = 254 nm) or heat (>150°C), the compound undergoes ring contractions or expansions:

  • Thermal Rearrangement: Conversion to bicyclic ketones via -sigmatropic shifts.

  • Photodimerization: Formation of dimeric structures under prolonged UV exposure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences and similarities between Methyl 7-methylcyclopenta[c]pyran-4-carboxylate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Source
This compound 7-methyl, 4-carboxylate (methyl ester) C₁₀H₁₂O₄ 196.20 g/mol Cyclopenta[c]pyran core, ester group
Cerbinal (Methyl 7-formylcyclopenta[c]pyran-4-carboxylate) 7-formyl, 4-carboxylate (methyl ester) C₁₀H₁₀O₅ 210.18 g/mol Aldehyde group at C7
Genipin 7-hydroxymethyl, 1-hydroxy, 4-carboxylate (methyl ester) C₁₁H₁₄O₅ 226.23 g/mol Hydroxyl and hydroxymethyl groups
Paederosidic Acid Methyl Ester 7-[(methylsulfanyl)carbonyloxy]methyl, 1-β-D-glucopyranosyloxy, 5-hydroxy C₁₉H₂₆O₁₂S 478.47 g/mol Glycosylation, sulfanyl ester
8-O-Acetylshanzhiside Methyl Ester 7-acetoxy, 1-β-D-glucopyranosyloxy, 5-hydroxy C₁₉H₂₆O₁₁ 430.40 g/mol Acetylated hydroxyl, glycosylation
Verbenalin (Cornin) 5-oxo, 7-methyl, 1-β-D-glucopyranosyloxy C₁₇H₂₄O₁₀ 388.37 g/mol Ketone group, glycosylation

Key Observations :

  • Substituent Diversity : The 7-position is a hotspot for functional group variation. Methyl (in the target compound), formyl (cerbinal), hydroxymethyl (genipin), and acetylated or glycosylated moieties (paederosidic acid, 8-O-acetylshanzhiside) dominate this position, influencing solubility, reactivity, and bioactivity .
  • Carboxylate Ester Stability : The methyl ester at the 4-carboxylate position is conserved across most analogs, suggesting its role in stabilizing the bicyclic structure and modulating lipophilicity .
Anti-Inflammatory and Cytocompatibility
  • Genipin : Demonstrates cross-linking ability in chitosan scaffolds, enhancing mechanical stability while maintaining cytocompatibility. Its anti-inflammatory activity is linked to the hydroxymethyl and hydroxyl groups, which may scavenge reactive oxygen species (ROS) .
  • This compound : While direct data are lacking, the methyl group at C7 likely increases hydrophobicity compared to genipin, possibly affecting membrane permeability and intracellular targeting.
Metabolic and Enzymatic Interactions
  • Verbenalin (Cornin) : Glycosylation at C1 facilitates interaction with glucosidases, enabling hydrolysis into bioactive aglycones. The 5-oxo group may participate in redox reactions .

Physicochemical Properties

Property This compound Genipin Cerbinal
LogP (Predicted) 1.2–1.5 0.8–1.1 1.0–1.3
Water Solubility Low Moderate Low
Thermal Stability Stable up to 150°C Degrades above 200°C Stable up to 180°C

Notes:

  • The methyl group in the target compound increases LogP compared to genipin, reducing water solubility but improving lipid membrane penetration .
  • Glycosylated derivatives (e.g., paederosidic acid methyl ester) exhibit higher molecular weights and reduced volatility, favoring sustained-release formulations .

Biological Activity

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H10O3
  • Molecular Weight : 190.2 g/mol
  • CAS Number : 63785-74-0
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : Approximately 433.4 °C at 760 mmHg
  • Flash Point : 198.8 ± 27.4 °C

Biological Activity

This compound has been studied for various biological activities, particularly in the context of traditional medicine and modern pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its presence in extracts from Plantago major, where it was found alongside other bioactive compounds such as squalene . Its effectiveness against certain fungal strains suggests potential applications in treating infections.

Neuroprotective Potential

While direct evidence for neuroprotective effects of this compound is sparse, related compounds have demonstrated benefits in neurodegenerative conditions. For example, loganin has shown promise in enhancing cognitive function and protecting against neuronal damage . This opens avenues for further investigation into the neuroprotective potential of this compound.

Case Studies and Research Findings

  • Isolation from Natural Sources :
    • This compound was isolated from Caryopteris species, which are known for their medicinal properties. The compound was found to be present at a concentration of approximately 15.8% in certain extracts .
  • Synthesis and Derivatives :
    • The total synthesis of terpenoid derivatives has been explored, with this compound being a focus due to its structural characteristics that may contribute to its biological activities .
  • Comparative Analysis with Other Compounds :
    • A comparative study indicated that this compound shares structural similarities with other bioactive compounds, which may correlate with similar biological activities such as anti-inflammatory and antimicrobial effects .

Q & A

Q. What chromatographic techniques are effective for isolating this compound from plant extracts?

  • Methodological Answer : Use a combination of column chromatography (silica gel or Sephadex LH-20) and reverse-phase HPLC with C18 columns. Solvent systems like methanol-water gradients (e.g., 30% to 70% MeOH) can separate it from co-eluting iridoids. Retention time (e.g., 12.23 min in GC-MS) and UV/Vis detection at 220–240 nm (for α,β-unsaturated esters) aid identification .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Cross-validate NMR (¹H, ¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS) data. For example, a molecular ion peak at m/z 226.23 (C₁₁H₁₄O₅) confirms the molecular formula. Discrepancies in coupling constants (e.g., cyclopentane ring protons) may arise from conformational flexibility; use variable-temperature NMR or computational modeling (DFT) to assess dynamic effects .

Q. What are the best practices for synthesizing this compound derivatives?

  • Methodological Answer : Focus on regioselective functionalization at the cyclopentane or pyran moieties. For ester hydrolysis, use NaOH/MeOH followed by re-esterification with diazomethane. For glycosylation, employ Koenigs-Knorr reactions with protected sugars. Monitor reaction progress via TLC and LC-MS to avoid over-functionalization .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Use HPLC to quantify degradation products (e.g., hydrolysis of the methyl ester to carboxylic acid). Store samples at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What in silico strategies predict the bioactivity of this compound analogs?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against targets like β-secretase (BACE1) or NF-κB, leveraging homology models if crystal structures are unavailable. Validate predictions with MD simulations (GROMACS) to assess binding stability. Compare results with structurally related iridoids (e.g., loganin’s neuroprotective effects) .

Q. How can enantiomeric purity be optimized during asymmetric synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) for stereocontrol at the cyclopentane ring. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD). Dynamic kinetic resolution may enhance yields for labile intermediates .

Q. What strategies validate purity in natural product isolation workflows?

  • Methodological Answer : Combine multiple orthogonal methods:
  • Purity : ≥98% by HPLC (area normalization, 254 nm).
  • Contaminants : ICP-MS for heavy metals; LC-MS for residual plant alkaloids.
  • Isotopic Profiling : HR-MS with isotopic pattern matching to exclude synthetic byproducts .

Q. How should discrepancies in reported pharmacological data (e.g., anti-inflammatory vs. pro-oxidant effects) be addressed?

  • Methodological Answer : Replicate studies under standardized conditions (cell lines, animal models). Test dose-dependency (0.1–100 μM in vitro; 10–100 mg/kg in vivo) and use positive controls (e.g., dexamethasone for inflammation). Perform metabolomic profiling to identify context-dependent metabolite interactions .

Q. What are the best practices for safe handling given the compound’s reactivity?

  • Methodological Answer : Follow OSHA guidelines for ester handling:
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .

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